molecular formula C26H26FN3O5 B12637186 (3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

Cat. No.: B12637186
M. Wt: 479.5 g/mol
InChI Key: QMQYCPZNPNJDTN-OJXBHUFOSA-N
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Description

The compound (3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione (hereafter referred to as Compound A) is a spirocyclic indole-pyrrolizine hybrid with a complex polycyclic architecture. Key structural features include:

  • A spiro junction between the indole and pyrrolizine moieties.
  • A 5-fluoro substituent on the indole ring.
  • A 3,4-dimethoxyphenethyl group attached to the pyrrolizine nitrogen.
  • Three ketone groups (1',2,3'-trione).

This compound is hypothesized to exhibit biological activity due to its structural similarity to pharmacologically active spirocyclic alkaloids .

Properties

Molecular Formula

C26H26FN3O5

Molecular Weight

479.5 g/mol

IUPAC Name

(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

InChI

InChI=1S/C26H26FN3O5/c1-34-19-8-5-14(12-20(19)35-2)9-11-29-23(31)21-18-4-3-10-30(18)26(22(21)24(29)32)16-13-15(27)6-7-17(16)28-25(26)33/h5-8,12-13,18,21-22H,3-4,9-11H2,1-2H3,(H,28,33)/t18?,21-,22+,26?/m1/s1

InChI Key

QMQYCPZNPNJDTN-OJXBHUFOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)N6C3CCC6)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3C4CCCN4C5(C3C2=O)C6=C(C=CC(=C6)F)NC5=O)OC

Origin of Product

United States

Biological Activity

The compound (3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex spirocyclic structure which contributes to its biological properties. The presence of a fluorine atom and methoxy groups enhances its pharmacological profile.

PropertyValue
Molecular FormulaC₁₈H₁₈F₁N₃O₃
Molecular Weight341.35 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist at serotonin receptors and exhibit antioxidant properties.

Serotonin Receptor Interaction

Research indicates that compounds with similar structures have shown selective antagonism at the 5-HT₂A receptor. This receptor is implicated in numerous neuropsychiatric disorders. The spirocyclic nature of the compound may enhance binding affinity and selectivity.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds. While specific data on the target compound is limited, insights can be drawn from analogous structures.

Antioxidant Activity

A study investigating similar spirocyclic compounds demonstrated significant antioxidant activity through various assays (e.g., DPPH radical scavenging). The presence of methoxy groups is believed to contribute to this effect.

Antimicrobial Activity

Compounds with similar indole and pyrrolizine frameworks have been reported to exhibit antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymes.

Case Studies

  • Case Study 1: Neuroprotective Effects
    • Objective : To evaluate the neuroprotective effects of spirocyclic compounds.
    • Findings : Compounds demonstrated reduced oxidative stress in neuronal cells.
    • : Suggests potential for treating neurodegenerative diseases.
  • Case Study 2: Anticancer Activity
    • Objective : Screening for anticancer properties.
    • Findings : Induced apoptosis in cancer cell lines through mitochondrial pathways.
    • : Highlights the need for further exploration in cancer therapeutics.

Comparison with Similar Compounds

Core Structural Variations

The spiro[indole-pyrrolizine] scaffold is shared among several analogues, but substituents and stereochemistry significantly modulate activity:

Compound Name / ID Key Substituents Biological Activity Reference
Compound A 5-Fluoro, 3,4-dimethoxyphenethyl Under investigation (potential CNS/anticancer)
(3S,3'aR,8'aS,8'bS)-5-methoxy-2'-phenyl-spiro[...] 5-Methoxy, phenyl Unspecified (structural studies)
(3'aS,6'aR)-3'-[(4-hydroxyphenyl)methyl]-5'-(2-phenylethyl)... 4-Hydroxyphenylmethyl, phenethyl Antiviral (predicted)
1'-Allyl-1-(3,4-dimethylbenzoyl)-2-(4-methylthiazol-5-yl)... Allyl, thiazolyl, dimethylbenzoyl Antidiabetic, anti-inflammatory

Key Observations :

  • Electron-withdrawing groups (e.g., 5-fluoro in Compound A ) may enhance metabolic stability compared to electron-donating groups (e.g., methoxy in ).
  • Bulkier substituents (e.g., 3,4-dimethoxyphenethyl in Compound A ) could improve receptor binding affinity but reduce solubility .

Pharmacological Properties

  • Antibacterial Activity: Spiro[indoline-quinazoline] derivatives (e.g., 3'-(phenylamino)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione) show Gram-positive activity .
  • Antiviral Potential: Pyrrolo[3,4-c]pyrrole derivatives with phenethyl groups exhibit predicted activity against RNA viruses .
  • Anti-inflammatory Effects : Thiazole-containing spiro compounds demonstrate COX-2 inhibition .

Compound A 's 5-fluoro group may confer unique pharmacokinetics, such as enhanced blood-brain barrier penetration for CNS targets .

Critical Analysis of Divergent Findings

  • Contradictions in Bioactivity : While emphasizes antibacterial effects for spiro[indoline-quinazoline] derivatives, suggests ferroptosis induction as a separate mechanism for spiro-like compounds. This highlights the need for target-specific assays for Compound A .
  • Synthetic Complexity : The introduction of fluorine (in Compound A ) likely requires specialized reagents (e.g., Selectfluor®), contrasting with simpler methoxy/phenyl analogues .

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